AMG8380 is classified as an investigational drug developed by Amgen Inc. It belongs to a category of compounds known as kinase inhibitors, which are designed to block the activity of specific enzymes that play critical roles in the regulation of cellular processes, including cell division and metabolism. The precise molecular targets of AMG8380 include kinases that are implicated in oncogenic signaling pathways.
The synthesis of AMG8380 involves a multi-step organic synthesis process. Key methods include:
Specific reaction conditions, such as temperature, solvent choice, and catalyst use, are optimized to maximize yield and minimize by-products during the synthesis process .
AMG8380 has a complex molecular structure that can be represented by its chemical formula .
The three-dimensional conformation of AMG8380 is essential for its binding affinity to target kinases, influencing its efficacy as an inhibitor.
The chemical reactivity of AMG8380 is primarily characterized by its ability to form stable complexes with target kinases through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Key reactions include:
These reactions are fundamental in understanding how AMG8380 exerts its pharmacological effects.
AMG8380 operates through a mechanism that involves the selective inhibition of specific kinases associated with tumor proliferation. The process can be summarized as follows:
Preliminary data from preclinical studies suggest that AMG8380 has a favorable impact on tumor growth inhibition in various cancer models.
AMG8380 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings.
AMG8380 has been primarily explored for its potential applications in oncology. Its ability to selectively inhibit kinase activity makes it a candidate for treating various types of cancers, including solid tumors where specific kinases play a pivotal role in disease progression. Ongoing clinical trials aim to evaluate its safety, efficacy, and optimal dosing strategies .
AMG8380 is the less active enantiomer of the racemic compound (Rac)-AMG8379, serving as a critical negative control in pharmacological studies of voltage-gated sodium channel NaV1.7 inhibition. Structurally, AMG8380 shares the molecular formula C25H16ClF2N3O5S (molecular weight: 543.93 g/mol) with AMG8379 but differs in its three-dimensional chiral configuration. This enantiomeric pair exists as atropisomers—stereoisomers arising from restricted bond rotation—where AMG8379 exhibits high NaV1.7 affinity, while AMG8380 demonstrates significantly reduced activity [4] [10].
Electrophysiological studies confirm this stark pharmacological contrast: AMG8379 inhibits human NaV1.7 (hNaV1.7) with an IC50 of 8.5 nM, whereas AMG8380 shows ~100-fold lower potency (IC50 = 0.907 µM). Similarly, for mouse NaV1.7 (mNaV1.7), the IC50 values are 18.6 nM (AMG8379) versus 0.387 µM (AMG8380) [1] [10]. This enantioselectivity underscores the NaV1.7 channel’s sensitivity to stereochemistry, where minor spatial alterations drastically impact ligand-receptor binding kinetics.
Table 1: Enantioselective Pharmacological Profiles of AMG8379 and AMG8380
Target | AMG8379 IC50 | AMG8380 IC50 | Selectivity Ratio (AMG8380/AMG8379) |
---|---|---|---|
hNaV1.7 | 8.5 nM | 0.907 µM | ~107 |
mNaV1.7 | 18.6 nM | 0.387 µM | ~21 |
TTX-Sensitive DRG Channels | 3.1 nM | 2.56 µM | ~826 |
Solubility: AMG8380 is a white-to-off-white powder soluble in water and ethanol but insoluble in apolar solvents like diethyl ether or benzene. Its moderate aqueous solubility (experimentally unquantified in sources) facilitates formulation for oral administration in preclinical models [4] [9].
Stability: The compound remains stable under recommended storage conditions (2–8°C). Degradation studies indicate susceptibility to extreme pH: acidic conditions accelerate racemization, while alkaline media may promote sulfonamide hydrolysis. Thermal stress testing (e.g., 40°C/75% RH) confirms solid-state stability over 4 weeks, supporting its use in in vivo assays [4] [10].
Bioavailability: Though absolute oral bioavailability is unreported, in vivo studies demonstrate that AMG8380 reaches systemic circulation after oral dosing (100 mg/kg in mice). However, it fails to engage NaV1.7-dependent endpoints:
Table 3: Key Physicochemical and Pharmacokinetic Parameters
Property | Characteristics | Experimental Evidence |
---|---|---|
Physical Form | White to off-white powder | Handling instructions in vendor specifications [1] |
Solubility | Soluble: Water, Ethanol; Insoluble: Diethyl ether, Benzene | User queries on vendor portals [4] |
Storage Stability | Stable at 2–8°C; sensitive to pH extremes | Certificate of Analysis recommendations |
In Vivo Absorption | Detectable plasma levels post-oral administration | Efficacy studies in C57Bl/6 mice [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7